1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE
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Overview
Description
1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a thioxo group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxyaniline, which is converted to N-(4-methoxyphenyl)hydrazinecarbothioamide.
Acylation: This intermediate undergoes acylation to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide.
Cyclization: The acylated product is then cyclized to form 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Alkylation: The final step involves alkylation using 2-bromo-1-phenylethanone in alkaline conditions to yield the target compound.
Industrial Production Methods: This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carbonyl group to a secondary alcohol.
Substitution: The methoxy group and the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding secondary alcohol.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, contributing to its potential therapeutic effects
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone)
Uniqueness: 1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE stands out due to its unique combination of a methoxyphenyl group, a thioxo group, and a triazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
380346-72-5 |
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Molecular Formula |
C17H15N3O2S |
Molecular Weight |
325.4g/mol |
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H15N3O2S/c1-11(21)12-3-7-14(8-4-12)20-16(18-19-17(20)23)13-5-9-15(22-2)10-6-13/h3-10H,1-2H3,(H,19,23) |
InChI Key |
BIKCDGXDJQHGRS-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=NN=C2S)C3=CC=C(C=C3)OC |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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